Structural Differentiation: Chlorine Position on Phenyl vs. Benzoxepine Core Dictates Distinct Pharmacophoric Geometry
The target compound places chlorine at the 4-position of the N-phenyl ring and methyl at the 3-position of the same ring (4-chloro-3-methylphenyl), whereas the closest isomeric analog — 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950284-60-3) — relocates chlorine to the 7-position of the benzoxepine core and methyl to the 2-position of the phenyl ring . This positional isomerism produces fundamentally different molecular electrostatic potential surfaces: in the target compound the electron-withdrawing chlorine directly modulates the anilide phenyl π-system, while in the comparator chlorine electronically influences the benzoxepine oxygen heterocycle instead. Published SAR for the 1-benzoxepine-4-carboxamide CCR5 antagonist class confirms that substituents on the anilide phenyl ring directly modulate target binding, with 3-trifluoromethyl substitution on this ring producing the most potent analog in the series (IC₅₀ = 5.4 nM in HIV-1 fusion assay) [1]. No published direct comparative bioactivity data exists for the target compound vs. 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide.
| Evidence Dimension | Chlorine substitution position and its predicted pharmacophoric impact |
|---|---|
| Target Compound Data | Cl at phenyl ring 4-position; CH₃ at phenyl ring 3-position (4-chloro-3-methylphenyl anilide) |
| Comparator Or Baseline | 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950284-60-3): Cl at benzoxepine 7-position; CH₃ at phenyl 2-position |
| Quantified Difference | Positional isomerism; no direct comparative bioactivity data available. Class-level inference from Seto et al. (2004) identifies anilide phenyl substitution as critical potency determinant. |
| Conditions | Structural comparison at molecular connectivity level (SMILES); SAR context from CCR5 antagonist literature (Seto et al., Chem Pharm Bull, 2004) |
Why This Matters
For procurement in CCR5-targeted research, the chlorine position fundamentally alters the pharmacophore — a 4-chloro-3-methylphenyl anilide cannot be substituted with a 7-chloro-benzoxepine core analog without losing the anilide-specific electronic modulation shown to be potency-critical in published SAR.
- [1] Seto M, Aramaki Y, Okawa T, et al. Orally active CCR5 antagonists as anti-HIV-1 agents 2. Chem Pharm Bull (Tokyo). 2004;52(7):818-829. Compound (S)-5s: IC₅₀ = 7.2 nM (CCR5 binding), IC₅₀ = 5.4 nM (fusion assay). PMID: 15256702. View Source
